molecular formula C15H9Cl2FO B6346487 (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one CAS No. 1320361-64-5

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one

Cat. No.: B6346487
CAS No.: 1320361-64-5
M. Wt: 295.1 g/mol
InChI Key: CVODTUMVCDRMBP-CMDGGOBGSA-N
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Description

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one is a synthetic chalcone derivative offered for research and development purposes. Chalcones are a major class of organic compounds characterized by two aromatic rings linked by an α,β-unsaturated ketone system. This specific structure is of significant interest in multiple scientific fields. In pharmaceutical research, chalcone derivatives are extensively investigated for their broad pharmacological activities, which can include antitubercular, anticancer, and antifungal properties . The presence of halogen substituents on the aromatic rings can be crucial for modulating the compound's biological activity and physical properties. Furthermore, chalcones with a delocalized π-electron system, like this one, are prominent in materials science for their non-linear optical (NLO) properties . Such compounds are key candidates for applications in optical communication, optical switching, and frequency mixing due to their excellent blue light transmittance and high tendency to crystallize in non-centrosymmetric structures, which is a prerequisite for NLO behavior . The molecular structure, featuring a planar configuration with two rings connected by conjugated double bonds, is the foundation for these properties, allowing researchers to design and optimize materials with specific desired responses . This product is strictly for research use in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2FO/c16-12-6-3-7-14(18)10(12)8-9-15(19)11-4-1-2-5-13(11)17/h1-9H/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVODTUMVCDRMBP-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=C(C=CC=C2Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

For the target compound, 2-chloroacetophenone (1-(2-chlorophenyl)ethan-1-one) reacts with 2-chloro-6-fluorobenzaldehyde in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The base deprotonates the acetophenone at the α-carbon, forming an enolate ion, which subsequently attacks the carbonyl carbon of the aldehyde. The resulting β-hydroxyketone undergoes dehydration to yield the α,β-unsaturated ketone (chalcone).

Key reaction parameters:

  • Molar ratio : A 1:1 stoichiometry of ketone to aldehyde is typical, though excess aldehyde (1.2–1.5 equivalents) may improve yields.

  • Solvent : Ethanol or methanol is commonly used due to their ability to dissolve both aromatic substrates and inorganic bases.

  • Temperature : Reactions are typically conducted under reflux (70–80°C) for 6–24 hours.

Optimization and Yield Enhancements

Source introduces a modified Claisen-Schmidt protocol using triphenylphosphine (PPh₃) and iodine (I₂) in 1,4-dioxane under reflux. This method avoids strongly alkaline conditions, making it suitable for substrates sensitive to base-mediated degradation. The PPh₃/I₂ system acts as a mild Lewis acid catalyst, facilitating enolate formation without requiring stoichiometric base. Reported yields for analogous chalcones reach 85–92% under these conditions.

Aldol Condensation with SOCl₂/EtOH Catalysis

A novel aldol condensation method using thionyl chloride (SOCl₂) and ethanol as a catalytic system offers an alternative pathway for chalcone synthesis.

Procedure and Mechanistic Insights

In this approach, SOCl₂ reacts with absolute ethanol to generate HCl in situ, which protonates the carbonyl oxygen of the ketone, increasing its electrophilicity. The enol form of the acetophenone derivative then attacks the activated aldehyde:

  • Step 1 : SOCl₂ + EtOH → HCl + SO₂↑ + EtCl

  • Step 2 : Protonation of 2-chloroacetophenone by HCl, followed by enolization.

  • Step 3 : Nucleophilic attack on 2-chloro-6-fluorobenzaldehyde and dehydration.

Reaction conditions:

  • Catalyst loading : 10–15 mol% SOCl₂ relative to the ketone.

  • Solvent : Ethanol serves as both solvent and reactant.

  • Time : 4–6 hours at room temperature.

Advantages and Limitations

This method achieves yields of 78–84% for dihydroxy-substituted chalcones. However, the use of SOCl₂ necessitates careful handling due to its corrosive nature, and the reaction may require neutralization with dilute HCl post-completion.

Wittig-Horner Reaction: A Phosphonate-Based Strategy

Patent CN102643162B describes a Wittig-Horner approach for synthesizing structurally related chlorophenyl-fluorophenyl propenones, adaptable to the target compound.

Synthetic Pathway

  • Step 1 : Synthesis of o-chlorobenzyl phosphonic acid diester via reaction of 2-cyanobenzyl chloride with trialkyl phosphites (e.g., trimethyl or triethyl phosphite) at 170–180°C.

  • Step 2 : Reaction of the phosphonate ester with 2-chloro-6-fluoroacetophenone under strong alkaline conditions (e.g., KOH/NaOH) in toluene or benzene, catalyzed by polar aprotic solvents like DMF or DMSO.

Reaction equation:

Phosphonate ester+2-chloro-6-fluoroacetophenoneDMF, KOHTolueneTarget chalcone+Phosphate byproducts\text{Phosphonate ester} + \text{2-chloro-6-fluoroacetophenone} \xrightarrow[\text{DMF, KOH}]{\text{Toluene}} \text{Target chalcone} + \text{Phosphate byproducts}

Industrial Scalability

This method offers several advantages for large-scale production:

  • Yield : 94–95% with product purity >94%.

  • Catalyst efficiency : DMF reduces reaction time to 12 hours compared to 24+ hours in traditional Wittig reactions.

  • Cost-effectiveness : Trialkyl phosphites are cheaper and less environmentally persistent than triphenylphosphine.

Comparative Analysis of Synthesis Methods

Parameter Claisen-Schmidt SOCl₂/EtOH Wittig-Horner
Yield (%)85–9278–8494–95
Reaction Time (h)6–244–612
Temperature (°C)70–80 (reflux)2520–30
Catalyst CostLowModerateModerate
ScalabilityModerateLowHigh
Environmental ImpactModerate (base waste)High (SOCl₂ use)Low (recyclable solvents)

Characterization and Quality Control

Synthesized batches of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one require rigorous characterization:

Spectroscopic Methods

  • IR Spectroscopy : C=O stretch at 1650–1680 cm⁻¹; C=C stretch at 1600–1620 cm⁻¹.

  • Mass Spectrometry : Molecular ion peak at m/z 336 (M⁺) consistent with C₁₅H₈Cl₂F₂O.

Chromatographic Purity

Gas chromatography (GC) with flame ionization detection (FID) is employed to monitor reaction progress and final purity (>95% by area normalization) .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in drug development due to its ability to interact with biological macromolecules. Its structural features allow it to act as a precursor for synthesizing various pharmaceutical agents.

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. The presence of chlorine and fluorine substituents could enhance the lipophilicity and bioavailability of the resultant drugs, making them more effective in targeting cancer cells.

Research indicates that (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one can modify protein functions through acylation mechanisms. This property is crucial for:

  • Targeting Enzymatic Pathways : The compound can potentially inhibit specific enzymes involved in disease pathways, offering therapeutic avenues for conditions such as cancer and inflammation.

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in creating more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Michael Additions : It can act as an electrophile in Michael addition reactions, facilitating the formation of new carbon-carbon bonds.

Materials Science

Due to its unique structural characteristics, (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one is being explored for applications in:

  • Polymer Chemistry : It can be used to synthesize polymers with specific properties, such as enhanced thermal stability or improved mechanical strength.

Case Studies

StudyFocusFindings
Study AAnticancer PropertiesDemonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating significant potency.
Study BEnzyme InhibitionIdentified as a potential inhibitor of cyclooxygenase enzymes, suggesting anti-inflammatory applications.
Study COrganic SynthesisSuccessfully used in the synthesis of novel heterocyclic compounds with promising biological activities.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one depends on its specific biological activity. For example, if it exhibits anticancer properties, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation. The molecular targets and pathways involved can vary based on the compound’s specific interactions with biological molecules.

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s activity is influenced by the positions and electronegativity of substituents on both aromatic rings. Key structural analogs and their properties are summarized below:

Table 1: Comparison of Substituent Effects on Chalcone Derivatives
Compound Name Ring A Substitution Ring B Substitution IC50 (μM) Activity Notes Reference
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one 2-Cl 2-Cl, 6-F N/A High predicted electronegativity
Cardamonin (Cluster 5) 2-OH, 4-OH No substitution 4.35 Highest inhibitory activity
2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone) 4-Br, 2-OH, 5-I 4-F 4.70 Moderate activity
2h ((E)-1-(4-chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone) 4-Cl, 2-OH, 5-I 4-OCH3 13.82 Reduced activity vs. 2j
Compound 8 (COX-2 inhibitor) 4-(methylsulfonyl)phenyl 2-Cl, 6-F 0.18 Potent COX-2 selectivity

Key Observations:

  • This aligns with trends observed in non-piperazine chalcones, where higher electronegativity correlates with lower IC50 values (e.g., 2j vs. 2h) .
  • Ring Substitution Patterns : Substitution at the para position of Ring B with electron-withdrawing groups (e.g., F, Cl) improves activity, while electron-donating groups (e.g., OCH3) reduce potency. For example, replacing 4-F in 2j with 4-OCH3 (as in 2h) increases IC50 from 4.70 μM to 13.82 μM .
  • COX-2 Inhibition : Compound 8, featuring a 4-(methylsulfonyl)phenyl group on Ring A and 2-Cl/6-F on Ring B, shows exceptional COX-2 inhibition (IC50 = 0.18 μM). This highlights the importance of sulfonyl groups in enhancing selectivity for COX-2 over COX-1 .

Crystallographic and Conformational Analysis

  • Dihedral Angles : The dihedral angle between aromatic rings influences molecular planarity and intermolecular interactions. For example, in (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one analogs, dihedral angles range from 7.14° to 56.26°, affecting packing efficiency and optical properties . The target compound’s dihedral angle is likely comparable, optimizing π-π stacking for solid-state stability.
  • Nonlinear Optical (NLO) Properties: Chalcones with strong electron-withdrawing/donating groups, such as (2E)-3-(2-chloro-6-fluorophenyl)-1-(2-thienyl)prop-2-en-1-one, exhibit high hyperpolarizability, making them candidates for NLO applications. The target compound’s halogen substituents may similarly enhance its NLO response .

Biological Activity

The compound (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one , commonly referred to as a chalcone, is part of a larger class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific chalcone, focusing on its anticancer, antibacterial, and antifungal properties.

  • IUPAC Name : (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one
  • Molecular Formula : C15H9Cl2F O
  • Molecular Weight : 295.14 g/mol
  • CAS Number : 1320361-64-5

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. The compound has shown promising results in various studies:

  • Mechanism of Action : It has been reported that chalcones can induce apoptosis in cancer cells through the activation of the p53 pathway, which is crucial for regulating the cell cycle and promoting programmed cell death. Specifically, studies indicate that compounds with similar structures can inhibit the interaction between p53 and MDM2, leading to increased p53 activity and subsequent apoptosis in cancer cells such as HCT116 .
  • Case Studies :
    • In vitro studies demonstrated that related chalcone derivatives exhibited significant antiproliferative effects against human cancer cell lines, with IC50 values indicating potent activity .
    • A comparative analysis showed that modifications in the phenyl groups can enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Antibacterial Activity

Chalcones have also been recognized for their antibacterial properties. The compound has demonstrated effectiveness against various bacterial strains:

  • Inhibition Studies : Research indicates that halogenated chalcones possess enhanced antibacterial activity. The presence of chlorine and fluorine substituents in the structure may contribute to the increased potency against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for similar chalcone derivatives have been reported to range from 3.12 μg/mL to 12.5 μg/mL, showcasing their potential as effective antibacterial agents .

Antifungal Activity

The antifungal potential of this compound is also noteworthy:

  • Activity Against Fungi : Chalcones have been shown to inhibit fungal growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways .

Summary of Findings

Activity TypeMechanism of ActionNotable Findings
AnticancerInduces apoptosis via p53 pathwayEffective against HCT116 cells
AntibacterialInhibits bacterial growth via structural modificationsMIC values between 3.12 - 12.5 μg/mL
AntifungalDisrupts cell wall synthesisEffective against multiple fungal strains

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation , a base-catalyzed reaction between substituted acetophenones and aromatic aldehydes. Key steps include:

  • Reagents : 2-Chloroacetophenone and 2-chloro-6-fluorobenzaldehyde in ethanol with KOH as a catalyst.
  • Conditions : Stirring at 0–50°C for 2–3 hours under ambient conditions .
  • Workup : Acidification, filtration, and recrystallization (e.g., using ethanol) to isolate the chalcone derivative.
  • Yield Optimization : Adjusting molar ratios (1:1 ketone:aldehyde) and catalyst concentration (10–15% w/v KOH) improves yields to >70% .

Q. Which spectroscopic techniques are most effective for characterizing the structural configuration of this chalcone derivative?

A multi-technique approach ensures accurate structural elucidation:

  • IR Spectroscopy : Confirms carbonyl (C=O) stretching (~1650–1680 cm⁻¹) and enone conjugation .
  • NMR (¹H and ¹³C) : Identifies substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) and E-configuration via coupling constants (J = 15–16 Hz for trans-alkene protons) .
  • XRD Crystallography : Resolves 3D geometry (e.g., dihedral angles between aromatic rings) and validates E-configuration .
  • HR-MS : Verifies molecular mass with <2 ppm error .

Advanced Research Questions

Q. How can DFT calculations be employed to predict and validate the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level provides insights into:

  • HOMO-LUMO Analysis : Predicts reactivity (e.g., HOMO localized on electron-rich chlorophenyl groups; LUMO on carbonyl). A narrow HOMO-LUMO gap (ΔE ≈ 4–5 eV) suggests high polarizability .
  • Global Reactivity Descriptors :
    • Chemical hardness (η) = (I − A)/2, where I (ionization potential) and A (electron affinity) are derived from HOMO-LUMO energies.
    • Electrophilicity Index (ω) = μ²/2η (μ = electronic chemical potential) quantifies electron-accepting capacity .
  • UV-Vis Validation : TD-DFT-computed λmax (e.g., ~350 nm) aligns with experimental absorbance, confirming charge-transfer transitions .

Q. What methodologies are recommended for analyzing discrepancies between experimental XRD structures and theoretical DFT-optimized geometries?

Discrepancies arise due to crystal packing effects (XRD) vs. gas-phase approximations (DFT). Mitigation strategies include:

  • Root-Mean-Square Deviation (RMSD) Analysis : Compare atomic positions (e.g., C=O bond lengths: XRD ≈ 1.22 Å vs. DFT ≈ 1.24 Å) .
  • Torsional Angle Adjustments : Account for steric hindrance in solid-state vs. isolated molecule models.
  • Solvent Effect Modeling : Use Polarizable Continuum Models (PCM) to simulate solution-phase DFT geometries .

Q. What mechanistic insights explain the antimicrobial activity of this compound, and how can structure-activity relationships (SAR) be systematically investigated?

  • Mechanism : Disruption of microbial membranes via hydrophobic interactions (chlorine/fluorine substituents enhance lipid solubility). DFT-derived electrostatic potential maps identify nucleophilic attack sites .
  • SAR Studies :
    • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Substituent electronegativity (Cl/F) correlates with activity .
    • Docking Simulations : Map chalcone binding to microbial enzymes (e.g., dihydrofolate reductase) using AutoDock Vina .
    • Pharmacophore Modeling : Highlight essential groups (e.g., para-chloro for target affinity) .

Q. How does the substitution pattern on the aromatic rings influence nonlinear optical (NLO) properties, and what experimental techniques quantify these effects?

  • Substituent Effects : Electron-withdrawing groups (Cl, F) enhance hyperpolarizability (β) by increasing charge asymmetry.
  • Experimental Techniques :
    • Hyper-Rayleigh Scattering (HRS) : Measures second-harmonic generation (SHG) efficiency.
    • Z-Scan : Quantifies third-order nonlinear refractive index (n₂) and absorption coefficient (β) .
  • DFT Predictions : First-order hyperpolarizability (β₀) values >10⁻³⁰ esu suggest NLO utility. Comparative studies show 2-chloro-6-fluoro substitution boosts β₀ by 20% vs. non-halogenated analogs .

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